SR 1824

描述

属性

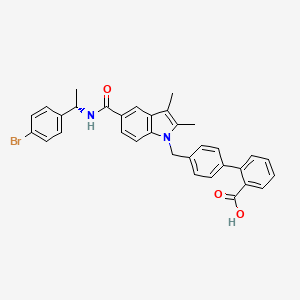

IUPAC Name |

2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMXDCXJXYASGW-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104890 |

Source

|

| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338259-06-5 |

Source

|

| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338259-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-[[5-[[[(1S)-1-(4-Bromophenyl)ethyl]amino]carbonyl]-2,3-dimethyl-1H-indol-1-yl]methyl][1,1′-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SR 1824

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 1824 is a novel, synthetic, non-agonist ligand of the peroxisome proliferator-activated receptor-gamma (PPARγ). Unlike traditional thiazolidinedione (TZD) agonists, this compound exerts its anti-diabetic effects not through classical transcriptional agonism but by selectively inhibiting the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This unique mechanism of action decouples the insulin-sensitizing benefits of PPARγ modulation from the adverse side effects associated with full agonism, such as weight gain and fluid retention. This technical guide provides a comprehensive overview of the molecular mechanism, key experimental data, and detailed protocols relevant to the study of this compound.

Core Mechanism of Action: Selective Inhibition of PPARγ Phosphorylation

The primary mechanism of action of this compound is its ability to bind to PPARγ and allosterically inhibit its phosphorylation by Cdk5 at serine 273 (Ser273).[1] In states of obesity and insulin resistance, Cdk5 activity is elevated in adipose tissue, leading to increased phosphorylation of PPARγ at Ser273.[2] This post-translational modification does not impact the receptor's ability to promote adipogenesis but alters the expression of a specific subset of genes, including a reduction in the insulin-sensitizing adipokine, adiponectin.[2]

This compound, by binding to PPARγ, induces a conformational change that interferes with the ability of Cdk5 to access and phosphorylate Ser273.[3] This action restores a more normal pattern of gene expression, contributing to improved insulin sensitivity, without activating the broad transcriptional program associated with classical PPARγ agonism.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound and its analog, SR 1664.

Table 1: In Vitro Activity of this compound and Comparators

| Compound | Target | Assay | Metric | Value | Reference |

| This compound | PPARγ | Cdk5-mediated Phosphorylation | IC₅₀ | ~20-200 nM | [1] |

| SR 1664 | PPARγ | Cdk5-mediated Phosphorylation | IC₅₀ | ~20-200 nM | [1] |

| Rosiglitazone | PPARγ | Cdk5-mediated Phosphorylation | IC₅₀ | ~30 nM | [2] |

| This compound | PPARγ | Transcriptional Reporter Gene Assay | Agonism | Little to no classical agonism | [1] |

| SR 1664 | PPARγ | Transcriptional Reporter Gene Assay | Agonism | Essentially no transcriptional agonism | [1] |

| Rosiglitazone | PPARγ | Transcriptional Reporter Gene Assay | Agonism | Full agonist | [1] |

| SR 1664 | PPARγ | LanthaScreen Competitive Binding Assay | IC₅₀ | 80 nM | [4] |

Table 2: In Vivo Effects of SR 1664 in a High-Fat Diet Mouse Model

| Treatment | Parameter | Effect | p-value | Reference |

| SR 1664 (10 mg/kg) | Fed Glucose | Decrease | P = 0.062 | Choi et al., 2011 |

| SR 1664 (10 mg/kg) | Fed Insulin | Decrease | < 0.05 | Choi et al., 2011 |

| SR 1664 (10 mg/kg) | HOMA-IR | Decrease | < 0.05 | Choi et al., 2011 |

| SR 1664 | Glucose Infusion Rate (Clamp) | Increase | < 0.05 | Choi et al., 2011 |

| SR 1664 | Hepatic Glucose Production (Clamp) | Suppression | < 0.05 | Choi et al., 2011 |

| SR 1664 | Whole Body Glucose Disposal (Clamp) | Increase | < 0.05 | Choi et al., 2011 |

| SR 1664 | WAT 2-deoxyglucose uptake (Clamp) | Increase | < 0.05 | Choi et al., 2011 |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. In an obese state, inflammatory signals and other stimuli activate Cdk5, which then phosphorylates PPARγ. This leads to altered gene expression and contributes to insulin resistance. This compound binds to PPARγ, blocking this phosphorylation event and thereby promoting insulin sensitivity.

Caption: Signaling pathway of this compound in adipocytes.

Experimental Workflow for In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This workflow outlines the key steps to assess the inhibitory effect of this compound on PPARγ phosphorylation by Cdk5 in vitro.

Caption: Workflow for the in vitro Cdk5 phosphorylation assay.

Detailed Experimental Protocols

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This protocol is adapted from studies characterizing the inhibition of PPARγ phosphorylation.[1][2]

-

Reagents:

-

Purified recombinant human PPARγ protein.

-

Active Cdk5/p25 kinase complex.

-

This compound, Rosiglitazone (positive control), and DMSO (vehicle control).

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

[γ-³²P]ATP (10 μCi per reaction).

-

100 μM ATP.

-

-

Procedure:

-

Pre-incubate 1 µg of purified PPARγ with the desired concentration of this compound (e.g., in a dose-response from 1 nM to 10 µM) or control compounds in kinase buffer for 20 minutes at 30°C.

-

Initiate the kinase reaction by adding 20 ng of active Cdk5/p25 and [γ-³²P]ATP to a final concentration of 100 µM.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Terminate the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated PPARγ.

-

Quantify the band intensities using densitometry to determine the extent of phosphorylation inhibition.

-

PPARγ Transcriptional Reporter Gene Assay

This cell-based assay is used to determine the agonist activity of compounds on PPARγ.[1]

-

Materials:

-

COS-1 cells (or other suitable cell line).

-

Expression vector for full-length human PPARγ.

-

Reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

This compound, Rosiglitazone (positive control), and DMSO (vehicle control).

-

Luciferase assay system.

-

-

Procedure:

-

Seed COS-1 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected Renilla luciferase or β-galactosidase vector can be used for normalization.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM), Rosiglitazone (as a positive control), or DMSO (as a negative control).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and normalization (e.g., Renilla) luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the control luciferase activity. Express the results as fold activation relative to the DMSO-treated cells.

-

Cellular Assay for TNF-α-induced PPARγ Phosphorylation

This assay assesses the ability of this compound to block PPARγ phosphorylation in a cellular context.[1][2]

-

Materials:

-

3T3-L1 preadipocytes or PPARγ-null mouse embryonic fibroblasts (MEFs) stably expressing wild-type PPARγ.

-

Differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine, and 850 nM insulin).

-

Maintenance medium (DMEM with 10% FBS and 850 nM insulin).

-

Recombinant mouse TNF-α.

-

This compound, Rosiglitazone, and DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies: anti-phospho-PPARγ (Ser273) and anti-total PPARγ.

-

-

Procedure:

-

Differentiate 3T3-L1 preadipocytes or PPARγ-reconstituted MEFs into mature adipocytes.

-

Pre-treat the differentiated adipocytes with this compound (e.g., 1 µM) or control compounds for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce PPARγ phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze equal amounts of protein by Western blotting using anti-phospho-PPARγ (Ser273) and anti-total PPARγ antibodies.

-

Quantify the band intensities to determine the ratio of phosphorylated PPARγ to total PPARγ.

-

Adiponectin Gene Expression Analysis in 3T3-L1 Adipocytes

This protocol measures the effect of this compound on the expression of the PPARγ target gene, adiponectin.

-

Materials:

-

Differentiated 3T3-L1 adipocytes.

-

This compound, Rosiglitazone, and DMSO.

-

RNA isolation reagent (e.g., TRIzol).

-

Reverse transcription kit.

-

Quantitative PCR (qPCR) master mix.

-

Primers for adiponectin and a housekeeping gene (e.g., 36B4 or GAPDH).

-

-

Procedure:

-

Treat differentiated 3T3-L1 adipocytes with this compound (e.g., 1 µM) or control compounds for 24-48 hours.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers for adiponectin and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in adiponectin mRNA expression compared to the vehicle-treated control.

-

Conclusion

This compound represents a significant advancement in the field of PPARγ modulation for the treatment of type 2 diabetes. Its unique mechanism of action, centered on the selective inhibition of Cdk5-mediated phosphorylation of PPARγ, offers the potential for effective insulin sensitization without the liabilities of classical PPARγ agonism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacological properties of this compound and other compounds with a similar mechanism of action. This targeted approach to modulating PPARγ activity holds great promise for the development of safer and more effective anti-diabetic therapies.

References

- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to SR 1824: A Non-Agonist PPARγ Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 1824 is a novel synthetic compound identified as a potent and selective non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Unlike classical thiazolidinedione (TZD) agonists, this compound does not activate PPARγ-mediated gene transcription. Instead, its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This targeted activity has positioned this compound and its analogs as potential therapeutic agents for type 2 diabetes and other metabolic disorders, potentially avoiding the adverse side effects associated with full PPARγ agonism. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Compound Properties

This compound is a biphenyl carboxylic acid derivative with a complex indole moiety.

| Property | Value | Reference |

| IUPAC Name | (S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | [1] |

| CAS Number | 1338259-06-5 | [1] |

| Molecular Formula | C₃₃H₂₉BrN₂O₃ | [1] |

| Molecular Weight | 581.5 g/mol | [1] |

| Binding Affinity (Ki) | 10 nM for PPARγ | [1] |

Mechanism of Action: A Novel Approach to PPARγ Modulation

This compound represents a distinct class of PPARγ ligands that decouple the receptor's anti-diabetic effects from its classical transcriptional agonism. The central mechanism revolves around the inhibition of Cdk5-mediated phosphorylation of PPARγ.

In obese states, increased activity of Cdk5 leads to the phosphorylation of PPARγ at serine 273. This phosphorylation event is associated with the dysregulation of key metabolic genes, contributing to insulin resistance.[2] Classical PPARγ agonists, like rosiglitazone, exert their therapeutic effects in part by blocking this phosphorylation.

This compound binds to PPARγ with high affinity but does not induce the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription.[3][4] However, this binding conformation effectively prevents Cdk5 from accessing and phosphorylating serine 273.[3][4] By specifically targeting this phosphorylation event, this compound is proposed to ameliorate insulin resistance without inducing the adipogenesis and fluid retention associated with full PPARγ agonists.[4]

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative In Vitro Activity

While the seminal work by Choi et al. (2011) extensively characterizes this compound, it is important to note that specific IC₅₀ or EC₅₀ values for this compound in functional assays are not explicitly reported in the main text or supplementary information of the publication. The activity is described qualitatively as potent inhibition of phosphorylation and lack of transcriptional agonism.[4] For its closely related analog, SR1664, the half-maximal effects for blocking Cdk5-mediated phosphorylation were reported to be between 20 and 200 nM.[4]

| Assay | This compound Result | SR1664 (Analog) Result | Reference |

| PPARγ Transcriptional Activity | Little to no classical agonism | Essentially no agonism | [4] |

| In Vitro Cdk5 Phosphorylation of PPARγ | Potent blockade of phosphorylation | Half-maximal effect: 20-200 nM | [4] |

| TNF-α-Induced PPARγ Phosphorylation | Effective blockade in cells | Not Reported | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, based on the descriptions provided in Choi et al., 2011.[4]

PPARγ Transcriptional Activity Assay

-

Cell Line: COS-1 cells.

-

Reagents:

-

Expression vectors for Gal4-PPARγ LBD (ligand-binding domain) fusion protein.

-

UAS-luciferase reporter vector.

-

β-galactosidase expression vector (for transfection control).

-

Lipofectamine 2000 (or similar transfection reagent).

-

DMEM with 10% charcoal-stripped fetal bovine serum.

-

This compound, Rosiglitazone (positive control), and vehicle (DMSO).

-

Luciferase assay reagent.

-

β-galactosidase assay reagent.

-

-

Protocol:

-

Seed COS-1 cells in 24-well plates at a density of 5 x 10⁴ cells per well.

-

After 24 hours, transfect cells with the Gal4-PPARγ LBD, UAS-luciferase, and β-galactosidase expression vectors using Lipofectamine 2000 according to the manufacturer's protocol.

-

After 6 hours of transfection, replace the medium with DMEM containing 10% charcoal-stripped serum.

-

Add this compound, rosiglitazone, or vehicle at various concentrations to the cells.

-

Incubate for 24 hours.

-

Lyse the cells and measure luciferase and β-galactosidase activities.

-

Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency.

-

Express results as fold activation relative to the vehicle control.

-

In Vitro Cdk5 Kinase Assay

-

Reagents:

-

Recombinant active Cdk5/p25 complex.

-

Recombinant GST-PPARγ protein.

-

Recombinant Rb protein (control substrate).

-

[γ-³²P]ATP.

-

Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

This compound, Rosiglitazone, and vehicle (DMSO).

-

SDS-PAGE gels and autoradiography equipment.

-

-

Protocol:

-

Set up kinase reactions in a total volume of 25 µL.

-

To each reaction, add kinase buffer, 1 µg of GST-PPARγ or Rb protein, and the indicated concentrations of this compound, rosiglitazone, or vehicle.

-

Initiate the reaction by adding 10 µM ATP containing 10 µCi of [γ-³²P]ATP.

-

Incubate the reactions at 30°C for 30 minutes.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated proteins by autoradiography.

-

Quantify band intensities using densitometry.

-

TNF-α-Induced PPARγ Phosphorylation in MEFs

-

Cell Line: Mouse embryonic fibroblasts (MEFs) derived from PPARγ knockout mice, stably expressing wild-type PPARγ.

-

Reagents:

-

DMEM with 10% fetal bovine serum.

-

Adipogenic differentiation cocktail (e.g., dexamethasone, insulin, IBMX).

-

Recombinant mouse TNF-α.

-

This compound, Rosiglitazone, and vehicle (DMSO).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Antibodies: anti-phospho-PPARγ (Ser273) and anti-total PPARγ.

-

Western blotting reagents and equipment.

-

-

Protocol:

-

Differentiate the PPARγ-expressing MEFs into adipocytes by treating with the adipogenic cocktail for 8 days.

-

On day 8, treat the differentiated adipocytes with this compound, rosiglitazone, or vehicle for 24 hours.

-

Induce PPARγ phosphorylation by treating the cells with 1 nM TNF-α for 30 minutes.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Perform Western blot analysis using antibodies against phospho-PPARγ (Ser273) and total PPARγ.

-

Normalize the phospho-PPARγ signal to the total PPARγ signal.

-

Experimental Workflow Diagram

Caption: Generalized workflow for in vitro assays.

Synthesis

-

Formation of the Biphenyl Core: Suzuki-Miyaura cross-coupling between a boronic acid derivative and an aryl halide.

-

Indole Synthesis/Functionalization: Fischer indole synthesis or other methods to construct the indole ring system, followed by functionalization at the desired positions.

-

Amide Bond Formation: Coupling of the indole-5-carboxylic acid with the chiral (S)-1-(4-bromophenyl)ethanamine.

In Vivo and Clinical Data

To date, there is no published in vivo data for this compound. Studies on its close analog, SR1664, have demonstrated anti-diabetic effects in mouse models of insulin resistance without the weight gain and fluid retention observed with full PPARγ agonists.[4] There are currently no clinical trials involving this compound.

Conclusion

This compound is a valuable research tool for dissecting the distinct signaling pathways regulated by PPARγ. Its unique mechanism of action, characterized by potent inhibition of Cdk5-mediated phosphorylation without classical agonism, offers a promising therapeutic strategy for metabolic diseases. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential.

References

SR1824: A Non-Agonist PPARγ Ligand with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SR1824 is a synthetic ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in metabolism and inflammation. Unlike classical thiazolidinedione (TZD) drugs, SR1824 is distinguished by its non-agonist mode of action. It binds to PPARγ with high affinity but does not induce the transcriptional activation of canonical PPARγ target genes associated with adipogenesis. Instead, its primary mechanism involves the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Serine 273. This targeted activity has positioned SR1824 and its analogs as promising candidates for the development of novel anti-diabetic and potentially other therapeutics with an improved side-effect profile compared to full PPARγ agonists. This technical guide provides an in-depth overview of SR1824, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and insulin sensitivity. Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone, pioglitazone), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain, fluid retention, and bone fractures. These adverse effects are largely attributed to their broad transcriptional agonism.

Recent research has unveiled a distinct mechanism of PPARγ regulation that is separable from classical agonism. The phosphorylation of PPARγ at Serine 273 by Cdk5 has been identified as a key event in obesity-linked insulin resistance, leading to the dysregulation of a specific subset of genes, including the insulin-sensitizing adipokine, adiponectin.[1][2] This discovery has paved the way for the development of non-agonist PPARγ ligands that can block this phosphorylation event without activating the full spectrum of PPARγ-responsive genes. SR1824 has emerged as a potent example of such a ligand, offering a more targeted approach to modulating PPARγ activity.[1]

Mechanism of Action

SR1824 exerts its effects through a novel, non-agonistic mechanism:

-

High-Affinity Binding: SR1824 binds directly to the ligand-binding pocket of PPARγ with high affinity.[1]

-

No Classical Agonism: Unlike TZDs, SR1824 does not induce the conformational changes in PPARγ that are required for the recruitment of co-activators and the subsequent transcriptional activation of genes typically associated with adipogenesis.[1]

-

Inhibition of Cdk5-mediated Phosphorylation: The primary mode of action of SR1824 is the potent inhibition of Cdk5-mediated phosphorylation of PPARγ at Serine 273.[1] By binding to PPARγ, SR1824 induces a conformational state that prevents Cdk5 from accessing and phosphorylating this specific serine residue.

This targeted inhibition of PPARγ phosphorylation is believed to restore the expression of key genes, such as adiponectin, that are downregulated in states of insulin resistance, thereby contributing to its potential anti-diabetic effects.[1][2]

Data Presentation

Binding Affinity and Phosphorylation Inhibition

The following table summarizes the key quantitative data for SR1824 and its analog, SR1664.

| Compound | Assay | Parameter | Value | Reference |

| SR1824 | LanthaScreen TR-FRET Competitive Binding Assay | IC₅₀ | ~100 nM | [3] |

| SR1664 | LanthaScreen TR-FRET Competitive Binding Assay | IC₅₀ | 80 nM | [1] |

| SR1664 | In vitro Cdk5-mediated PPARγ Phosphorylation Assay | Half-maximal effect | 20 - 200 nM | [1] |

Transcriptional Activity

SR1824 exhibits little to no classical transcriptional agonism on a PPARγ-responsive reporter gene.[1]

Experimental Protocols

LanthaScreen TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for studying molecular interactions. In this competitive binding assay, a terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPARγ LBD. A fluorescently labeled tracer compound also binds to the PPARγ LBD. When the tracer is bound, excitation of the Tb donor results in energy transfer to the tracer (acceptor), producing a FRET signal. Unlabeled ligands, such as SR1824, compete with the tracer for binding to the PPARγ LBD, leading to a decrease in the FRET signal in a dose-dependent manner.[4][5]

Materials:

-

GST-tagged PPARγ LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPARγ tracer

-

Test compound (e.g., SR1824)

-

Assay buffer

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound dilutions to the microplate wells.

-

Add a pre-mixed solution of the fluorescent tracer and the GST-tagged PPARγ-LBD.

-

Add the terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for the acceptor).

-

Calculate the emission ratio (520 nm / 490 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

In Vitro Cdk5-mediated PPARγ Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5.

Principle: Recombinant Cdk5/p25 (a constitutively active form of Cdk5) is incubated with recombinant PPARγ in the presence of [γ-³²P]ATP. The incorporation of the radiolabeled phosphate into PPARγ is then measured. The effect of a test compound is determined by its ability to reduce this incorporation.[7][8]

Materials:

-

Recombinant active Cdk5/p25

-

Recombinant purified PPARγ

-

[γ-³²P]ATP

-

Kinase assay buffer

-

Test compound (e.g., SR1824)

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Procedure:

-

Pre-incubate purified PPARγ with the test compound or vehicle control on ice.

-

Initiate the kinase reaction by adding Cdk5/p25 and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Expose the membrane to a phosphor screen and quantify the radiolabeled PPARγ band using a phosphorimager.

-

Normalize the phosphorylation signal to the total amount of PPARγ protein, which can be determined by Coomassie staining or Western blotting.

Cell-based TNFα-induced PPARγ Phosphorylation Assay

This assay evaluates the ability of a compound to inhibit PPARγ phosphorylation in a cellular context.

Principle: Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNFα), can induce the phosphorylation of PPARγ at Serine 273 in adipocytes. This assay measures the level of phosphorylated PPARγ in cells treated with TNFα in the presence or absence of a test compound.[1]

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 cells or PPARγ-null MEFs reconstituted with wild-type PPARγ)

-

TNFα

-

Test compound (e.g., SR1824)

-

Cell lysis buffer

-

Antibodies: anti-PPARγ and anti-phospho-PPARγ (Ser273)

-

Western blotting reagents and equipment

Procedure:

-

Culture and differentiate adipocytes.

-

Treat the differentiated adipocytes with the test compound or vehicle for a specified pre-incubation period.

-

Stimulate the cells with TNFα for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Perform Western blot analysis using antibodies specific for total PPARγ and phosphorylated PPARγ (Ser273).

-

Quantify the band intensities and express the level of phosphorylated PPARγ relative to the total PPARγ.

Mandatory Visualizations

Signaling Pathway of SR1824 Action

Caption: SR1824 binds to PPARγ and inhibits its phosphorylation by Cdk5.

Experimental Workflow for SR1824 Characterization

References

- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obesity-linked phosphorylation of PPARγ by cdk5 is a direct target of the anti-diabetic PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Figure 8, Dose response curves of ML244 ( Left panel) and SR1824 (Right panel) as compared to rosiglitazone in the competitive Lanthascreen assay (n=3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

SR 1824: A Technical Whitepaper on the Discovery and Development of a Non-Agonist PPARγ Ligand

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor γ (PPARγ) is a well-established therapeutic target for type 2 diabetes. However, the full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), are associated with undesirable side effects, which are believed to be linked to their classical agonistic activity. A significant breakthrough in the field has been the discovery that the therapeutic anti-diabetic effects of these drugs are closely associated with their ability to block the obesity-linked, Cdk5-mediated phosphorylation of PPARγ at serine 273. This has paved the way for the development of novel PPARγ ligands that retain the anti-diabetic benefits without the agonism-related side effects. This document details the discovery, mechanism of action, and preclinical characterization of SR 1824, a potent, non-agonist PPARγ ligand that selectively blocks this phosphorylation event.

Introduction: The PPARγ Conundrum

PPARγ is a nuclear receptor that plays a pivotal role in adipocyte differentiation and insulin sensitivity.[1] For years, it was believed that the therapeutic efficacy of PPARγ-targeting drugs for type 2 diabetes was a direct result of their potent agonism of the receptor.[2] The TZD class of drugs, including rosiglitazone and pioglitazone, were developed as high-affinity full agonists and have been effective oral medications for managing the disease.[2]

However, the clinical use of full agonists has been hampered by significant side effects. This has driven research into the precise molecular mechanisms underlying their therapeutic actions versus their adverse effects. Recent studies have revealed that in obese states, the cyclin-dependent kinase 5 (Cdk5) phosphorylates PPARγ at the serine 273 residue, leading to the dysregulation of key genes like adiponectin.[3] Importantly, it was discovered that the anti-diabetic effects of TZDs are strongly correlated with their ability to block this specific phosphorylation event, independent of their classical transcriptional agonism.[2][4] This finding created a new paradigm for drug discovery: to develop non-agonist PPARγ ligands that could block Ser273 phosphorylation and thus offer a safer therapeutic profile.

Discovery of this compound

This compound was identified through a targeted synthetic chemistry effort to create analogs of known PPARγ partial agonists. The goal was to dissociate the phosphorylation-blocking activity from the classical agonistic activity. This effort led to the identification of a series of compounds, including this compound and the related compound SR 1664, which demonstrated potent blockade of Cdk5-dependent PPARγ phosphorylation with little to no transcriptional agonism.[2][5]

Ligand Activity Profile

The following table summarizes the comparative in vitro activity of this compound and its analog SR 1664 against the full agonist rosiglitazone.

| Compound | Target | Activity Type | IC50 (Binding) | Transcriptional Activation | Blocks Cdk5-mediated Phosphorylation |

| Rosiglitazone | PPARγ | Full Agonist | N/A | High | Yes |

| SR 1664 | PPARγ | Non-Agonist | 80 nM | Little to None | Yes |

| This compound | PPARγ | Non-Agonist | N/A | Little to None | Yes |

Data synthesized from multiple sources. The IC50 for SR 1664 is from a competitive binding assay. Data for this compound is qualitative based on its characterization as having a similar profile to SR 1664.[2][5]

Mechanism of Action

This compound exerts its anti-diabetic effects through a novel, non-agonistic mechanism. Unlike TZDs, it does not induce the classical conformational changes in PPARγ that recruit co-activators to initiate gene transcription. Instead, its binding appears to induce a distinct conformational state.

Docking studies and hydrogen/deuterium exchange (HDX) analyses have shown that while full and partial agonists stabilize the C-terminal end of helix 11 (H11) of the PPARγ ligand-binding domain, this compound and SR 1664 increase the conformational mobility of this same region.[3] Crucially, these non-agonist ligands do not interact with helix 12 (H12), which is essential for the recruitment of co-activators and subsequent agonistic activity.[3] This unique binding mode allows this compound to potently inhibit the ability of Cdk5 to access and phosphorylate serine 273, thereby normalizing the expression of insulin-sensitizing genes like adiponectin without triggering the full suite of PPARγ-activated genes responsible for side effects.

Signaling Pathway Diagram

The diagram below illustrates the proposed signaling pathway in obesity and the specific point of intervention for this compound.

Caption: Mechanism of this compound action on the PPARγ phosphorylation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Cdk5 Kinase Assay

This assay is designed to directly measure the ability of a compound to inhibit the Cdk5-mediated phosphorylation of PPARγ.

-

Substrates : Recombinant PPARγ protein and, as a control, Retinoblastoma (Rb) protein.

-

Enzyme : Recombinant Cdk5/p25 complex.

-

Procedure :

-

The kinase reaction is initiated in a buffer containing ATP, the Cdk5/p25 enzyme, and either the PPARγ or Rb substrate.

-

Test compounds (e.g., this compound, SR 1664, rosiglitazone) or vehicle control are added to the reaction mixture at desired concentrations.

-

The mixture is incubated at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation.

-

The reaction is terminated by adding SDS-PAGE loading buffer.

-

Samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Phosphorylation is detected by immunoblotting using specific antibodies against phosphorylated PPARγ (p-PPARγ) and phosphorylated Rb (p-Rb). Total protein levels are also measured as a loading control.

-

-

Endpoint : Reduction in the p-PPARγ signal in the presence of the test compound compared to the vehicle control, with no significant change in the p-Rb signal, indicates specific inhibition.[5]

Adipocyte Differentiation and Gene Expression Analysis

This protocol assesses compound effects in a cellular context, specifically on fat cell development and gene regulation.

-

Cell Line : 3T3-L1 preadipocytes or PPARγ-null mouse embryonic fibroblasts (MEFs) engineered to re-express PPARγ.[2]

-

Differentiation Protocol :

-

Cells are grown to confluence in a standard growth medium.

-

Adipocyte differentiation is induced by treating the cells for 48 hours with a differentiation cocktail containing 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), and 850 nM insulin.[2]

-

After 48 hours, the medium is switched to a maintenance medium containing only 850 nM insulin for an additional 6 days, with medium changes every 2 days.[2] Test compounds are included throughout this period.

-

-

Gene Expression Analysis :

-

At the end of the differentiation period, total RNA is extracted from the cells using a standard method (e.g., TRIzol reagent).

-

RNA is reverse-transcribed to cDNA.

-

Quantitative PCR (qPCR) is performed using specific primers for genes of interest (e.g., Adiponectin, aP2) to measure changes in mRNA levels relative to a housekeeping gene.

-

-

Endpoint : Measurement of gene expression changes to determine the agonistic or antagonistic activity of the compound on PPARγ-regulated genes.

Experimental Workflow Diagram

The diagram below outlines the screening cascade used to identify non-agonist PPARγ ligands like this compound.

References

The Role of SR 1824 in Blocking Cdk5-Mediated Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 1824 is a novel, non-agonist ligand of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) that has garnered attention for its unique mechanism of action in modulating insulin sensitivity. Unlike traditional PPARγ agonists, such as thiazolidinediones (TZDs), this compound does not exhibit classical transcriptional agonism. Instead, its anti-diabetic effects are attributed to its ability to block the Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ. This technical guide provides an in-depth analysis of this compound's role in this signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action

In states of obesity, Cdk5 activity is elevated in adipose tissue, leading to the phosphorylation of PPARγ at the serine 273 residue. This phosphorylation event alters the transcriptional activity of PPARγ, promoting the expression of genes associated with insulin resistance and reducing the expression of insulin-sensitizing adipokines like adiponectin.

This compound functions by binding to the ligand-binding domain of PPARγ. This binding induces a conformational change in the receptor that sterically hinders the access of Cdk5 to the serine 273 phosphorylation site.[1] Importantly, this action is independent of classical PPARγ agonism, meaning this compound does not activate the broad transcriptional program associated with traditional PPARγ agonists, thereby potentially avoiding undesirable side effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of this compound from in vitro and cellular assays.

| Assay | Compound | Parameter | Value | Reference |

| In Vitro Cdk5-mediated PPARγ Phosphorylation | Rosiglitazone | Half-maximal effect | 20-200 nM | [3] |

| In Vitro Cdk5-mediated PPARγ Phosphorylation | SR1664 (analog of SR1824) | Half-maximal effect | 20-200 nM | [3] |

| PPARγ Reporter Gene Assay | Rosiglitazone | Agonism | Potent Agonist | [1] |

| PPARγ Reporter Gene Assay | SR1824 | Agonism | No significant agonism | [1] |

| Lanthascreen Competitive Binding Assay | Rosiglitazone | IC50 | ~30 nM | [4] |

| Lanthascreen Competitive Binding Assay | SR1824 | IC50 | ~100 nM | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of Cdk5-Mediated PPARγ Phosphorylation and its Inhibition by this compound

References

- 1. Anti-Diabetic Actions of a Non-Agonist PPARγ Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Figure 8, Dose response curves of ML244 ( Left panel) and SR1824 (Right panel) as compared to rosiglitazone in the competitive Lanthascreen assay (n=3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

SR1824: A Technical Guide to a Non-Agonist PPARγ Ligand for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1824 is a novel small molecule that has garnered significant interest in the field of metabolic disease research. It functions as a non-agonist ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating adipogenesis, lipid metabolism, and insulin sensitivity. Unlike classical PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs, SR1824 does not activate the transcriptional activity of PPARγ. Instead, its therapeutic potential lies in a distinct mechanism: the specific inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This targeted action offers the promise of achieving the anti-diabetic benefits associated with PPARγ modulation while potentially avoiding the adverse side effects linked to full agonism, such as weight gain and fluid retention. This technical guide provides an in-depth overview of SR1824, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: A Novel Approach to PPARγ Modulation

In obese individuals and animal models of insulin resistance, increased activity of Cdk5 in adipose tissue leads to the phosphorylation of PPARγ at serine 273. This post-translational modification is associated with the dysregulation of key metabolic genes, contributing to the pathophysiology of metabolic disease.

SR1824 and its analogs, such as SR1664, bind to the ligand-binding domain of PPARγ but do not induce the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. This lack of classical agonism is a defining feature of this class of compounds. However, by binding to PPARγ, SR1824 effectively blocks the access of Cdk5 to serine 273, thereby inhibiting its phosphorylation. This selective inhibition restores the normal transcriptional regulation of PPARγ target genes that are dysregulated in metabolic disease, leading to improved insulin sensitivity and glucose homeostasis.

Quantitative Data

The following table summarizes the available quantitative data for SR1824 and its closely related analog, SR1664, which has been more extensively characterized in published studies. The data indicates that these compounds are potent inhibitors of Cdk5-mediated PPARγ phosphorylation with minimal to no classical agonist activity.

| Compound | Assay | Parameter | Value | Reference |

| SR1664 | Cdk5-mediated PPARγ phosphorylation inhibition (in vitro) | IC₅₀ | 80 nM | [1] |

| Rosiglitazone | Cdk5-mediated PPARγ phosphorylation inhibition (in vitro) | Half-maximal effect | 20 - 200 nM | [1][2] |

| SR1664 | Cdk5-mediated PPARγ phosphorylation inhibition (in vitro) | Half-maximal effect | 20 - 200 nM | [1][2] |

| SR1824 | Cdk5-mediated PPARγ phosphorylation inhibition in cells | Activity | Potent inhibition | [3] |

| SR1664 | PPARγ Transcriptional Activity (COS-1 cells) | Agonism | No significant agonism | [1][2] |

| SR1824 | PPARγ Transcriptional Activity (COS-1 cells) | Agonism | Little to no classical agonism | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SR1824 and similar compounds.

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of PPARγ by Cdk5 in a cell-free system.

Materials:

-

Recombinant active Cdk5/p25 or Cdk5/p35 kinase

-

Recombinant full-length PPARγ protein

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

[γ-³²P]ATP or non-radioactive ATP and ADP-Glo™ Kinase Assay kit (Promega)

-

Test compounds (e.g., SR1824, SR1664, Rosiglitazone) dissolved in DMSO

-

SDS-PAGE gels and Western blot apparatus

-

Anti-phospho-PPARγ (Ser273) antibody and corresponding secondary antibody

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

Prepare a reaction mixture containing recombinant PPARγ (1 µg) and the test compound at various concentrations in kinase assay buffer. Pre-incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding recombinant active Cdk5 and ATP (20 µM [γ-³²P]ATP or cold ATP for non-radioactive detection).

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS loading buffer.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection, expose the gel to a phosphor screen and quantify the phosphorylated PPARγ band using a phosphorimager.

-

For non-radioactive detection (Western blot), transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with an anti-phospho-PPARγ (Ser273) antibody.

-

Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

-

Quantify band intensities to determine the extent of phosphorylation inhibition.

-

For ADP-Glo™ assay, follow the manufacturer's protocol to measure ADP production as an indicator of kinase activity.

PPARγ Transcriptional Activity Reporter Assay

This cell-based assay determines the effect of a compound on the transcriptional activity of PPARγ.

Materials:

-

COS-1 or other suitable mammalian cells

-

Expression vector for human PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pGL3-PPRE-luc)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Test compounds (e.g., SR1824, Rosiglitazone) dissolved in DMSO

-

Dual-Luciferase Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of the test compounds or vehicle (DMSO).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold activation relative to the vehicle-treated control.

TNF-α-Induced PPARγ Phosphorylation in Adipocytes

This assay assesses the ability of a compound to inhibit cytokine-induced PPARγ phosphorylation in a cellular context.

Materials:

-

Differentiated adipocytes (e.g., from 3T3-L1 preadipocytes or mouse embryonic fibroblasts, MEFs)

-

Cell culture medium and supplements

-

Recombinant mouse or human TNF-α

-

Test compounds (e.g., SR1824) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

Anti-phospho-PPARγ (Ser273) antibody, anti-total PPARγ antibody, and corresponding secondary antibodies

-

Chemiluminescence detection system

Procedure:

-

Culture and differentiate preadipocytes into mature adipocytes.

-

Pre-treat the differentiated adipocytes with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce PPARγ phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis as described in Protocol 1, using antibodies against phospho-PPARγ (Ser273) and total PPARγ.

-

Quantify the band intensities and normalize the phospho-PPARγ signal to the total PPARγ signal to determine the effect of the compound on TNF-α-induced phosphorylation.

Adipogenesis and Oil Red O Staining Assay

This assay evaluates the effect of a compound on the differentiation of preadipocytes into mature adipocytes, a hallmark of classical PPARγ agonism.

Materials:

-

3T3-L1 preadipocytes

-

Preadipocyte culture medium (e.g., DMEM with 10% calf serum)

-

Differentiation medium (e.g., DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)

-

Insulin-containing medium (e.g., DMEM with 10% FBS and 1 µg/mL insulin)

-

Test compounds (e.g., SR1824, Rosiglitazone) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

10% formalin solution

-

Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)

-

Isopropanol (100%)

-

Microscope and spectrophotometer

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in preadipocyte culture medium.

-

Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing the test compounds or vehicle (DMSO).

-

After 2-3 days, replace the medium with insulin-containing medium with the test compounds.

-

Continue to culture for another 2-3 days, replenishing the medium as needed.

-

After 7-10 days of differentiation, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.

-

Wash the cells with water and acquire images using a microscope.

-

For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 490-520 nm using a spectrophotometer.

Visualizations

Signaling Pathway of SR1824 Action

Caption: Signaling pathway illustrating SR1824's mechanism of action.

Experimental Workflow for Characterizing SR1824

Caption: Workflow for the preclinical characterization of SR1824.

Conclusion

SR1824 represents a promising new class of PPARγ modulators for the treatment of metabolic diseases. By uncoupling the inhibition of Cdk5-mediated PPARγ phosphorylation from classical transcriptional agonism, SR1824 offers a targeted therapeutic strategy with the potential for an improved safety profile compared to existing PPARγ agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of SR1824 and similar compounds. Further in vivo studies are warranted to fully elucidate the efficacy and long-term safety of this innovative approach to treating metabolic disorders.

References

An In-depth Technical Guide to the Underlying Principles of SR 1824 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 1824 is a potent and selective non-agonist ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Unlike classical thiazolidinedione (TZD) agonists, this compound exhibits minimal to no transcriptional agonism. Its primary mechanism of action is the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This targeted activity modulates the expression of a specific subset of PPARγ target genes, including the insulin-sensitizing adipokine, adiponectin, without the adverse effects associated with full PPARγ agonism. This document provides a comprehensive overview of the core principles of this compound activity, including its binding characteristics, mechanism of action, and effects on gene expression, supported by detailed experimental protocols and pathway visualizations.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective anti-diabetic agents but are associated with undesirable side effects, including weight gain and fluid retention. Recent research has revealed that the therapeutic benefits of PPARγ activation can be separated from its adverse effects. A key discovery in this area is the role of Cdk5-mediated phosphorylation of PPARγ at serine 273, a post-translational modification linked to the dysregulation of metabolic genes in obesity.

This compound has emerged as a valuable research tool and a potential therapeutic lead compound that specifically targets this pathway. As a non-agonist PPARγ ligand, this compound binds to the receptor but does not induce the conformational changes required for the recruitment of coactivators and subsequent transcriptional activation of the full spectrum of PPARγ target genes. Instead, its primary function is to allosterically inhibit the phosphorylation of serine 273 by Cdk5.

Core Mechanism of Action: Inhibition of Cdk5-Mediated Phosphorylation

The central principle of this compound activity is its ability to block the phosphorylation of PPARγ at serine 273 by Cdk5.[1][2] This phosphorylation event is a key regulatory switch that alters the transcriptional program of PPARγ, leading to the dysregulation of genes involved in insulin resistance, such as a decrease in adiponectin expression.[2]

This compound, upon binding to the PPARγ ligand-binding domain (LBD), induces a conformation that is distinct from that induced by full agonists. This conformational state does not stabilize the activation function 2 (AF-2) helix (H12), which is essential for coactivator recruitment and robust transcriptional activation.[2] However, this conformation effectively shields serine 273 from being accessed and phosphorylated by Cdk5. By preventing this phosphorylation, this compound helps to maintain a more "normal" or "healthy" pattern of PPARγ-regulated gene expression, even in the presence of pro-inflammatory signals that would typically induce this modification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound and its analog, SR 1664.

| Parameter | Value | Compound | Assay | Reference |

| Binding Affinity (Ki) | 10 nM | This compound | Radioligand Displacement Assay | [2] |

| Binding Affinity (IC50) | 80 nM | SR 1664 | LanthaScreen TR-FRET | [1] |

| Cdk5 Phosphorylation Inhibition (EC50) | 20 - 200 nM | SR 1664 | In vitro Kinase Assay | [1] |

Table 1: Binding and Inhibitory Activities

| Parameter | This compound / SR 1664 | Rosiglitazone (Full Agonist) | Assay | Reference |

| Transcriptional Agonism | Little to no activity | Potent activation | PPAR-derived reporter gene assay | [1] |

Table 2: Transcriptional Activity Comparison

Detailed Experimental Protocols

In Vitro Cdk5-Mediated PPARγ Phosphorylation Assay

This protocol is adapted from established methods for assessing Cdk5 kinase activity.

Objective: To determine the inhibitory effect of this compound on the phosphorylation of PPARγ by Cdk5 in vitro.

Materials:

-

Recombinant human PPARγ protein

-

Recombinant active Cdk5/p25 complex

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant PPARγ (as the substrate), and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding the Cdk5/p25 complex and [γ-³²P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of PPARγ phosphorylation at each concentration of this compound relative to the vehicle control.

LanthaScreen TR-FRET PPARγ Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the PPARγ ligand-binding domain.

Materials:

-

LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (containing Tb-anti-GST antibody, GST-PPARγ-LBD, and Fluormone™ Pan-PPAR Green tracer)

-

This compound

-

Assay Buffer

-

384-well plate

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the fluorescent tracer (Fluormone™ Pan-PPAR Green) to each well of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add a mixture of the GST-PPARγ-LBD and the Tb-anti-GST antibody to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm).

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PPARγ Transcriptional Activity Reporter Gene Assay

Objective: To confirm the non-agonistic nature of this compound on PPARγ-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for full-length PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

-

Transfection reagent

-

This compound

-

Rosiglitazone (positive control)

-

Cell culture medium and reagents

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the mammalian cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

-

After 24 hours, treat the transfected cells with varying concentrations of this compound, rosiglitazone, or vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

-

Compare the luciferase activity in this compound-treated cells to that in rosiglitazone-treated and vehicle-treated cells.

Quantitative Real-Time PCR (qPCR) for Adiponectin Gene Expression

Objective: To assess the effect of this compound on the mRNA expression of the PPARγ target gene, adiponectin, in adipocytes.

Materials:

-

Differentiated adipocyte cell line (e.g., 3T3-L1)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for adiponectin and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat differentiated adipocytes with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for adiponectin and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in adiponectin mRNA expression in this compound-treated cells compared to control cells, normalized to the housekeeping gene.

Signaling Pathways and Logical Relationships

The activity of this compound can be contextualized within the broader signaling network that governs PPARγ function.

References

Preliminary Efficacy of SR 1824: A Non-Agonist PPARγ Ligand with Anti-Diabetic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SR 1824 is a synthetic, non-agonist ligand of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) that has demonstrated potential as an anti-diabetic agent.[1][2][3] Unlike full agonists of PPARγ, such as thiazolidinediones (TZDs), this compound exhibits its therapeutic effects without inducing the classical transcriptional agonism associated with adverse side effects like fluid retention and weight gain.[1] Its primary mechanism of action involves the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ, a post-translational modification linked to insulin resistance.[1][2]

Core Mechanism of Action

In metabolic disease states such as obesity and type 2 diabetes, elevated levels of Cdk5 lead to the phosphorylation of PPARγ at serine 273. This phosphorylation event is associated with the dysregulation of key insulin-sensitizing genes, including adiponectin, contributing to the pathophysiology of insulin resistance.

This compound binds to PPARγ with high affinity and, through a unique conformational change, allosterically blocks the ability of Cdk5 to phosphorylate serine 273.[1] This selective inhibition restores the expression of critical genes involved in glucose homeostasis and insulin sensitivity, thereby exerting anti-diabetic effects.

Figure 1: Signaling pathway of this compound action.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and its closely related analog, SR 1664, from preclinical studies.

| Compound | Parameter | Value | Assay |

| This compound | Ki | 10 nM | PPARγ Ligand Binding |

Table 1: In Vitro Binding Affinity of this compound

| Compound | Parameter | Value | Assay |

| ML244 (related compound) | IC50 | 20 - 200 nM | In Vitro Cdk5-mediated PPARγ Phosphorylation |

Table 2: In Vitro Cdk5 Inhibition by a Related Compound

| Compound | Animal Model | Key Findings |

| SR 1664 | Diet-induced obese mice | Potent anti-diabetic activity |

| SR 1664 | Diet-induced obese mice | Does not cause fluid retention or weight gain |

Table 3: In Vivo Efficacy of SR 1664 (Analog of this compound)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's efficacy.

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).

-

Reagents: Human recombinant PPARγ-LBD, a fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone), and the test compound (this compound).

-

Procedure: a. A solution containing the PPARγ-LBD and the fluorescent ligand is prepared in assay buffer. b. Serial dilutions of this compound are added to the solution in a multi-well plate. c. The plate is incubated to allow the binding reaction to reach equilibrium. d. The fluorescence polarization of each well is measured using a plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by this compound. The binding affinity (Ki) is calculated by fitting the data to a competitive binding model.

In Vitro Cdk5 Kinase Assay

This assay determines the inhibitory effect of this compound on the Cdk5-mediated phosphorylation of PPARγ.

-

Reagents: Active Cdk5/p25 complex, recombinant PPARγ protein (substrate), [γ-32P]ATP, and this compound.

-

Procedure: a. The kinase reaction is set up in a buffer containing Cdk5/p25 and the PPARγ substrate. b. Various concentrations of this compound are added to the reaction mixture. c. The reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C. d. The reaction is stopped, and the proteins are separated by SDS-PAGE. e. The gel is dried, and the incorporation of 32P into PPARγ is visualized by autoradiography.

-

Data Analysis: The intensity of the phosphorylated PPARγ band is quantified, and the IC50 value for this compound is determined from the dose-response curve.

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

This protocol outlines the evaluation of the anti-diabetic effects of this compound analogs in a relevant animal model of insulin resistance.

Figure 2: Experimental workflow for in vivo efficacy studies.

-

Animal Model: Male C57BL/6 mice are fed a high-fat diet for an extended period (e.g., 12-16 weeks) to induce obesity and insulin resistance.

-

Treatment: The mice are randomly assigned to treatment groups and receive daily doses of the test compound (e.g., SR 1664) or vehicle via oral gavage.

-

Efficacy Endpoints:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess improvements in glucose disposal and insulin sensitivity.

-

Body Weight and Composition: Monitored to evaluate effects on weight gain and adiposity.

-

Gene Expression Analysis: Adipose tissue is collected at the end of the study to measure the expression of PPARγ target genes, such as adiponectin, by quantitative real-time PCR (qPCR).

-

-

Data Analysis: Statistical analysis is performed to compare the metabolic parameters and gene expression levels between the treated and vehicle control groups.

Conclusion

The preliminary data on this compound and its analogs suggest a promising new therapeutic approach for the treatment of type 2 diabetes. By selectively inhibiting the Cdk5-mediated phosphorylation of PPARγ, these compounds can achieve anti-diabetic efficacy without the undesirable side effects of classical PPARγ agonists. The detailed protocols and efficacy data presented in this guide provide a solid foundation for further research and development of this novel class of non-agonist PPARγ ligands.

References

Unlocking a New Avenue in Diabetes Therapy: The Therapeutic Potential of SR 1824

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The global burden of type 2 diabetes and metabolic syndrome necessitates the development of novel therapeutics with improved efficacy and safety profiles. Peroxisome proliferator-activated receptor gamma (PPARγ) has long been a key target for anti-diabetic drugs. However, the clinical use of full PPARγ agonists, such as thiazolidinediones (TZDs), has been hampered by significant side effects, including weight gain, fluid retention, and bone fractures. SR 1824 emerges as a promising non-agonist PPARγ ligand that offers a novel therapeutic strategy by uncoupling the anti-diabetic effects of PPARγ modulation from its adverse effects. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visual representation of the relevant biological pathways.

Core Mechanism of Action: A Novel Approach to PPARγ Modulation

This compound is a non-agonist ligand of PPARγ, meaning it binds to the receptor without activating the classical transcriptional pathways that lead to adipogenesis and other undesirable effects associated with full agonists.[1] Its primary mechanism of action lies in its ability to specifically block the Cdk5-mediated phosphorylation of PPARγ at serine 273.[2][3] This phosphorylation event is a key pathological modification observed in obesity and is linked to the dysregulation of genes involved in insulin sensitivity, such as adiponectin.[1][4] By preventing this phosphorylation, this compound restores a more normal pattern of gene expression, leading to improved insulin sensitivity without the classical agonistic side effects.[4]

Signaling Pathway of this compound Action

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies involving this compound and its analog, SR1664.

Table 1: In Vitro Activity of this compound and SR1664

| Compound | Target | Assay Type | Value | Unit | Reference |

| This compound | PPARγ | Binding Affinity (Ki) | 10 | nM | |

| SR1664 | PPARγ | Cdk5 Phosphorylation Inhibition (IC50) | 80 | nM | [5] |

| SR1664 | PPARγ | Binding Affinity (Ki) | 28.67 | nM | [5] |

| Rosiglitazone | PPARγ | Transcriptional Activity (EC50) | ~30 | nM | [2][3] |

| SR1664 | PPARγ | Transcriptional Activity | No significant activation | - | [2][3] |

| This compound | PPARγ | Transcriptional Activity | No significant activation | - | [2][3] |

Table 2: In Vivo Efficacy of SR1664 in a Mouse Model of Obesity (ob/ob mice)

| Treatment (Dose) | Parameter | Change from Vehicle | p-value | Reference |

| SR1664 (40 mg/kg) | Fasting Insulin | ↓ 75% | < 0.01 | [6] |

| Rosiglitazone (8 mg/kg) | Fasting Insulin | ↓ 80% | < 0.01 | [6] |

| SR1664 (40 mg/kg) | Glucose Tolerance (AUC) | Significantly Improved | < 0.01 | [6] |

| Rosiglitazone (8 mg/kg) | Glucose Tolerance (AUC) | Significantly Improved | < 0.01 | [6] |

| SR1664 (40 mg/kg) | Body Weight Gain | No significant change | n.s. | [6] |

| Rosiglitazone (8 mg/kg) | Body Weight Gain | ↑ ~10% | < 0.01 | [6] |

| SR1664 (40 mg/kg) | Hematocrit (Fluid Retention) | No significant change | n.s. | [6] |

| Rosiglitazone (8 mg/kg) | Hematocrit (Fluid Retention) | ↓ ~15% | < 0.001 | [6] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to facilitate replication and further investigation.

Experimental Workflow Overview

PPARγ Transcriptional Activity Assay

This assay determines the ability of a compound to activate PPARγ-mediated gene transcription.

-

Cell Line: COS-1 cells.

-

Reagents:

-

Expression vectors for PPARγ and its heterodimeric partner RXRα.

-

Reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE).

-

Transfection reagent (e.g., FuGENE 6).

-

DMEM with 10% charcoal-stripped fetal bovine serum.

-

Test compounds (this compound, SR1664, Rosiglitazone).

-

Luciferase assay system.

-

-

Protocol:

-

Seed COS-1 cells in 24-well plates.

-

Co-transfect cells with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, replace the medium with DMEM containing 10% charcoal-stripped serum and treat the cells with various concentrations of the test compounds or vehicle (DMSO).

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

-

Data are expressed as fold activation relative to the vehicle control.

-

In Vitro Cdk5 Kinase Assay

This assay measures the direct inhibition of Cdk5-mediated phosphorylation of PPARγ by the test compounds.

-

Reagents:

-

Recombinant active Cdk5/p25 complex.

-

Recombinant full-length PPARγ protein (substrate).

-

Recombinant Retinoblastoma (Rb) protein (control substrate).

-

Test compounds (this compound, SR1664, Rosiglitazone).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP.

-

SDS-PAGE gels and Western blot apparatus.

-

Antibodies against PPARγ and phospho-Rb.

-

-

Protocol:

-